N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
Description
Contextualizing Piperidine-Derived Acetamides in Chemical Research
The piperidine (B6355638) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. enamine.netresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile framework for three-dimensional diversification. appchemical.com The nitrogen atom of the piperidine ring provides a convenient handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. chemicalbook.com
The introduction of an acetamide (B32628) functionality, either on the piperidine nitrogen or as a substituent on the ring, is a common strategy in drug design. Amide bonds are stable and can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. By incorporating acetamide groups, medicinal chemists can modulate a compound's polarity, metabolic stability, and binding affinity for enzymes and receptors. estranky.sk The broader class of piperidine-derived acetamides has been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like acetylcholinesterase and as ligands for various receptors in the central nervous system. estranky.sk
Scope and Objectives of Chemical Research on N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
While specific research on this compound is not extensively documented in publicly available literature, its structural features allow for the formulation of clear research objectives. The primary goal of synthesizing and studying this compound would be to explore its potential as a novel molecular probe or a lead compound in drug discovery.
The key structural motifs of this compound suggest several avenues of investigation:
Enzyme Inhibition: The presence of the amino-acetyl group, also known as a glycyl moiety, is a common feature in substrates and inhibitors of various proteases and peptidases. Research would likely focus on screening this compound against a panel of such enzymes.
Scaffold for Library Synthesis: This compound could serve as a versatile building block for the synthesis of a library of related molecules. The primary amine of the amino-acetyl group offers a site for further derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR).
Bioisosteric Replacement Studies: The acetamide and amino-acetyl groups could be systematically replaced with other functional groups (bioisosteres) to probe the importance of these moieties for biological activity and to optimize pharmacokinetic properties. nih.gov
The synthesis of this compound would likely involve a multi-step sequence, starting from a suitable 3-aminopiperidine derivative. The introduction of the acetamide group at the 3-position could be achieved through acylation, followed by the attachment of the protected amino-acetyl group to the piperidine nitrogen, and concluding with a deprotection step.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP (Calculated) |
|---|---|---|---|---|---|
| This compound | C9H17N3O2 | 199.25 | 3 | 3 | -1.2 |
| N-(piperidin-3-yl)acetamide | C7H14N2O | 142.20 | 2 | 2 | 0.1 |
| 1-Acetylpiperidine | C7H13NO | 127.18 | 0 | 1 | 0.8 |
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFCOVSCMHDIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 1 2 Amino Acetyl Piperidin 3 Yl Acetamide and Its Precursors
Strategies for Piperidine (B6355638) Ring Construction
The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and natural products. Consequently, a diverse range of synthetic methods for its construction has been developed. These strategies offer various levels of control over substitution patterns and stereochemistry, which are crucial for accessing specific isomers of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide.
Mannich Reaction and Variants
The Mannich reaction is a cornerstone in organic synthesis for the formation of β-amino carbonyl compounds, which are valuable precursors to piperidine rings. nih.gov This three-component condensation involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. okayama-u.ac.jp The resulting Mannich base can undergo intramolecular cyclization to yield a piperidone, which can be further reduced to the corresponding piperidine.
A significant variant is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine. nih.gov This reaction is particularly useful for constructing highly functionalized piperidine scaffolds. The nitro group can be subsequently reduced to an amine, providing a handle for further derivatization. For the synthesis of a precursor to the target molecule, a suitably substituted nitroalkane could be reacted with an appropriate imine, followed by cyclization and reduction to form a 3-aminopiperidine derivative.
| Reaction | Reactants | Key Intermediate | Product | Ref. |
| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino carbonyl | Substituted Piperidone | nih.govokayama-u.ac.jp |
| Nitro-Mannich Reaction | Nitroalkane, Imine | β-Nitroamine | Substituted Piperidine | nih.gov |
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comwikipedia.org It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method can be applied intramolecularly to form cyclic amines like piperidine. For instance, a δ-amino ketone or aldehyde can undergo intramolecular reductive amination to yield a piperidine ring.
The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com For the synthesis of precursors to this compound, a linear precursor with terminal amino and carbonyl functionalities could be cyclized via intramolecular reductive amination.
| Reducing Agent | Key Features | Typical Substrates | Ref. |
| Sodium Borohydride (NaBH₄) | Readily available, reduces aldehydes and ketones. | Aldehydes, Ketones, Imines | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. | Imines, Enamines | masterorganicchemistry.comchim.it |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for one-pot reactions. | Aldehydes, Ketones with Amines | masterorganicchemistry.com |
Cyclization and Cycloaddition Methodologies for Piperidine Scaffolds
A variety of cyclization and cycloaddition reactions provide access to the piperidine core. Radical-mediated cyclizations, for instance, have emerged as a powerful tool. nih.gov These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis, to generate a radical that undergoes intramolecular cyclization onto an appropriately positioned double bond or other radical acceptor. nih.gov
Other notable methods include transition metal-catalyzed cyclizations, such as gold-catalyzed annulation procedures, which allow for the direct assembly of piperidine rings from acyclic precursors. ajchem-a.com Electoreductive cyclization of an imine with a terminal dihaloalkane also presents a viable route to piperidine derivatives. scispace.com These diverse methodologies offer a range of options for constructing the piperidine ring with varying substitution patterns.
Stereoselective Synthesis of Chiral Piperidine Precursors
The control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, which contains a chiral center at the 3-position of the piperidine ring, stereoselective synthesis is essential. Several strategies can be employed to achieve this.
One approach involves the use of chiral starting materials, such as L-glutamic acid, which can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives. Another powerful method is the use of enzymatic cascades. For example, a combination of galactose oxidase and imine reductase variants can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity. nih.gov Asymmetric synthesis can also be achieved using transaminase catalysts to prepare (R)-3-amino piperidine derivatives. scispace.com Furthermore, resolution of a racemic mixture of 3-aminopiperidine using a chiral acid is a classical yet effective method to obtain the desired enantiomer. google.com
| Method | Starting Material/Catalyst | Key Advantage | Ref. |
| Chiral Pool Synthesis | L-Glutamic Acid | Readily available chiral starting material | |
| Enzymatic Cascade | Galactose Oxidase/Imine Reductase | High enantioselectivity | nih.gov |
| Asymmetric Catalysis | Transaminase | High optical purity | scispace.com |
| Resolution | Chiral Acid | Access to both enantiomers | google.com |
Hydrogenation and Hydrosilylation of Nitrogen Heterocycles
The catalytic hydrogenation of pyridine (B92270) derivatives is a direct and atom-economical route to piperidines. nih.gov This transformation typically requires a transition metal catalyst, such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere. nih.govrsc.org The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of N-acetyl-3-aminopyridine using a palladium catalyst on a solid support can yield racemic N-acetyl-3-aminopiperidine. google.com Rhodium catalysts have also been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions. rsc.org
An alternative to traditional hydrogenation is transfer hydrogenation, which utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. This method often proceeds under milder conditions and avoids the need for high-pressure hydrogen gas. Hydrosilylation, involving the addition of a silicon hydride across a double bond, followed by hydrolysis, also provides a pathway to reduced nitrogen heterocycles.
| Catalyst | Hydrogen Source | Key Features | Ref. |
| Palladium on Carbon | H₂ gas | Widely used, efficient for many substrates | google.com |
| Platinum Oxide | H₂ gas | Effective for various pyridine derivatives | researchgate.net |
| Rhodium Oxide | H₂ gas | Active under mild conditions for functionalized pyridines | rsc.org |
Amide Bond Formation Techniques
The final steps in the synthesis of this compound involve the formation of two amide bonds: the acetylation of the 3-amino group on the piperidine ring and the coupling of a protected glycine (B1666218) derivative to the piperidine nitrogen. The choice of coupling method is crucial to ensure high yields and avoid side reactions, particularly racemization if chiral precursors are used.
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. semanticscholar.org This is typically achieved using a coupling reagent. A wide variety of such reagents are available, each with its own advantages and disadvantages.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are widely used but can lead to the formation of N-acylurea byproducts and may cause racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress these side reactions. researchgate.net
Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to less racemization than carbodiimides. nih.gov
Uronium Salts: Examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU). These are among the most popular and effective coupling reagents, known for their high reactivity and low racemization rates. researchgate.net
The synthesis of the target molecule would likely involve the N-acetylation of a 3-aminopiperidine precursor, which can be achieved using acetyl chloride or acetic anhydride (B1165640). google.com Subsequently, the piperidine nitrogen of the resulting N-(piperidin-3-yl)acetamide would be coupled with a protected glycine derivative (e.g., Boc-glycine or Cbz-glycine) using one of the aforementioned coupling reagents, followed by deprotection of the amino group to yield the final product. The choice of protecting group for the glycine is important to ensure orthogonality with other functional groups present in the molecule.
| Coupling Reagent Class | Examples | Key Advantages | Potential Issues | Ref. |
| Carbodiimides | DCC, EDC | Readily available, cost-effective | N-acylurea formation, racemization | researchgate.net |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization | Byproduct removal can be challenging | nih.gov |
| Uronium Salts | HBTU, HATU | High reactivity, fast reaction times, low racemization | Cost | researchgate.net |
Acetylation of Piperidine-Substituted Amines
A crucial step in the synthesis of the target molecule is the acetylation of the 3-amino group on the piperidine ring. This transformation is typically achieved using standard acetylating agents, such as acetic anhydride or acetyl chloride, in the presence of a base to neutralize the acid byproduct. The choice of solvent and base is critical to optimize the reaction conditions and minimize side reactions. A continuous-flow acetylation process using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has also been developed, offering a milder and safer alternative to traditional methods. nih.gov This method has been successfully applied to various aromatic and aliphatic amines, including secondary amines like piperidine, resulting in quantitative yields of the acetylated products. nih.gov
Utilization of Chloroacetyl Chlorides and Related Reagents
Chloroacetyl chloride is a versatile bifunctional reagent used to introduce the chloroacetyl group, a precursor to the amino-acetyl moiety, onto the piperidine nitrogen. chemicalbook.comwikipedia.org This reagent is highly reactive and readily acylates secondary amines like the piperidine nitrogen. chemicalbook.com The reaction is typically carried out in an inert solvent, often in the presence of a base such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride generated during the reaction. researchgate.net The resulting N-(chloroacetyl)piperidine derivative is a key intermediate that can be further functionalized. chemicalbook.com
| Reagent | Role in Synthesis | Typical Reaction Conditions |
| Chloroacetyl chloride | Introduces the chloroacetyl moiety | Inert solvent (e.g., DCM), base (e.g., pyridine), 0 °C chemicalbook.comresearchgate.net |
| Piperidine derivative | Starting material for acylation | Varies depending on the specific synthetic route |
| Base (e.g., Pyridine) | Scavenges HCl byproduct | Typically used in slight excess |
Application of Amide Coupling Reagents (e.g., N,N'-Carbonyldiimidazole, EDCI)
Amide coupling reagents are essential for forming the amide bond between a carboxylic acid and an amine, a fundamental transformation in the synthesis of the target molecule. Reagents such as N,N'-Carbonyldiimidazole (CDI) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used for this purpose. peptide.comyoutube.comnih.gov
CDI activates the carboxylic acid by forming a reactive acyl-imidazole intermediate, which then readily reacts with an amine to form the amide bond. google.com EDCI, often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), facilitates amide bond formation by converting the carboxylic acid into a more reactive O-acylisourea intermediate. youtube.comnih.govacgpubs.org These methods are generally mild and efficient, making them suitable for complex molecules with multiple functional groups. nih.gov
| Coupling Reagent | Common Additive | Mechanism of Action |
| N,N'-Carbonyldiimidazole (CDI) | None | Forms a reactive acyl-imidazole intermediate google.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | HOBt or NHS | Forms an O-acylisourea intermediate youtube.comnih.gov |
Introduction and Modification of the Amino-acetyl Moiety
The amino-acetyl group is a key functional component of the target molecule. Its introduction is typically achieved through a two-step process. First, an N-chloroacetyl group is installed on the piperidine nitrogen using chloroacetyl chloride. researchgate.net Subsequently, the chlorine atom is displaced by an amino group. This can be accomplished through various methods, including reaction with ammonia (B1221849) or a protected form of ammonia, such as an azide (B81097) followed by reduction. The use of protected amines is often preferred to avoid side reactions.
Protecting Group Strategies in Multi-step Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable for masking reactive functional groups and preventing unwanted side reactions. researchgate.netnews-medical.net The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.
Amine Protection using Carbamic Acid Derivatives
Carbamates are one of the most common and versatile protecting groups for amines. masterorganicchemistry.comnih.gov They are readily installed and are stable to a wide range of reaction conditions. masterorganicchemistry.com Commonly used carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comcreative-peptides.com The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenolysis. masterorganicchemistry.comcreative-peptides.com The selection of a specific carbamate protecting group allows for orthogonal deprotection strategies in the presence of other sensitive functional groups. rsc.org
| Protecting Group | Abbreviation | Common Deprotection Method |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) masterorganicchemistry.comcreative-peptides.com |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H2, Pd/C) masterorganicchemistry.comcreative-peptides.com |
Catalytic Hydrogenolysis for Deprotection
Catalytic hydrogenolysis is a mild and efficient method for the removal of certain protecting groups, most notably the benzyloxycarbonyl (Cbz) group from amines and benzyl (B1604629) esters from carboxylic acids. rsc.org The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. rsc.org This method is highly selective and generally does not affect other common protecting groups like Boc, making it a valuable tool in orthogonal protection strategies. rsc.org The process involves the cleavage of a carbon-heteroatom bond by hydrogen, resulting in the deprotected functional group and a hydrocarbon byproduct. researchgate.net
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically involves a multi-step sequence. Key transformations include the formation of an amide bond at the 3-position of the piperidine ring and a subsequent acylation of the piperidine nitrogen with a protected glycine derivative. The optimization of these steps is crucial for achieving high purity and yield.
The initial step often involves the N-acetylation of a suitable 3-aminopiperidine precursor. The second key step is the coupling of the resulting N-(piperidin-3-yl)acetamide with a protected 2-aminoacetic acid (glycine) derivative, followed by deprotection. The choice of coupling agents, solvents, bases, and reaction temperature significantly influences the outcome of these amide bond formations. ucl.ac.ukresearchgate.net
Commonly used coupling reagents for such transformations include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)). ucl.ac.uk The selection of the appropriate reagent is often a trade-off between reactivity, cost, and the ease of byproduct removal.
Below are representative data tables illustrating the optimization of the coupling reaction between a protected glycine (e.g., Boc-glycine) and N-(piperidin-3-yl)acetamide.
Table 1: Optimization of Coupling Agent and Solvent
| Entry | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | EDC/HOBt | Dichloromethane (DCM) | 25 | 12 | 75 |
| 2 | HATU | Dimethylformamide (DMF) | 25 | 4 | 92 |
| 3 | T3P | Ethyl Acetate (B1210297) | 50 | 6 | 85 |
| 4 | DCC/DMAP | Tetrahydrofuran (THF) | 25 | 12 | 78 |
This interactive table demonstrates how the choice of coupling agent and solvent can significantly impact the yield of the desired N-acylated product. HATU in DMF generally provides higher yields in shorter reaction times for amide bond formation. ucl.ac.uk
Further optimization involves screening different bases and reaction temperatures. The base is crucial for neutralizing the acid formed during the reaction and for activating the amine component.
Table 2: Optimization of Base and Temperature
| Entry | Coupling Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HATU | Triethylamine (TEA) | 0 to 25 | 4 | 88 |
| 2 | HATU | Diisopropylethylamine (DIPEA) | 0 to 25 | 4 | 94 |
| 3 | HATU | N-Methylmorpholine (NMM) | 0 to 25 | 6 | 90 |
| 4 | HATU | DIPEA | 50 | 2 | 85 (with impurities) |
This interactive table illustrates the effect of the base and temperature on the reaction outcome. A non-nucleophilic, sterically hindered base like DIPEA often leads to higher yields and cleaner reactions. researchgate.net Elevated temperatures can sometimes accelerate the reaction but may also lead to the formation of byproducts.
The final deprotection step, typically the removal of a Boc (tert-butoxycarbonyl) group from the terminal amino group, is usually achieved under acidic conditions (e.g., trifluoroacetic acid in DCM), with optimization focused on minimizing side reactions and ensuring complete removal of the protecting group.
Scalable Synthesis and Process Chemistry Considerations
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed through careful process chemistry development. Key considerations include the cost of raw materials, process safety, environmental impact, and the robustness and reproducibility of the manufacturing process.
Raw Material Selection and Cost: On a large scale, the cost of reagents becomes a significant factor. While highly efficient but expensive coupling agents like HATU might be suitable for laboratory synthesis, cheaper alternatives such as EDC or the use of acid chlorides might be explored for industrial production. ucl.ac.uk The purity of starting materials is also critical to control the impurity profile of the final active pharmaceutical ingredient (API).
Process Safety and Environmental Impact: Large-scale reactions require a thorough safety assessment. The use of potentially hazardous reagents or solvents needs to be carefully managed. For instance, solvents like DMF and DCM, while common in laboratory settings, are often replaced with greener alternatives like ethyl acetate or 2-methyltetrahydrofuran (B130290) in industrial processes where possible. ucl.ac.uk The development of biocatalytic methods for amide bond formation is also an area of growing interest for improving the sustainability of pharmaceutical manufacturing. rsc.org
Quality Control and Impurity Profile: Stringent quality control is paramount in pharmaceutical manufacturing. The impurity profile of the final product must be well-characterized and controlled. This involves identifying potential byproducts from each synthetic step and developing analytical methods to monitor their levels. For example, in the coupling step, over-acylation or side reactions with the solvent can lead to impurities that need to be purged during work-up and purification.
Continuous Flow Chemistry: Modern manufacturing techniques, such as continuous flow chemistry, offer significant advantages for the scalable synthesis of APIs. nih.govsemanticscholar.org Flow chemistry allows for better control over reaction parameters like temperature and mixing, leading to improved consistency and safety. For the synthesis of this compound, a flow process could be designed for the critical amide bond formation steps, potentially reducing reaction times and improving yield and purity.
Table 3: Comparison of Batch vs. Continuous Flow Processing for Amide Coupling
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange |
| Mixing | Can be inefficient, leading to hotspots | Efficient and rapid mixing |
| Safety | Handling large quantities of reagents | Smaller reaction volumes, inherently safer |
| Scalability | Requires larger reactors | Scaling by running for longer times ("scaling out") |
| Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
This interactive table highlights the key advantages of continuous flow processing for the large-scale synthesis of pharmaceutical intermediates, which can lead to more efficient and reliable manufacturing processes. nih.govsemanticscholar.org
Chemical Reactivity and Mechanistic Investigations of N 1 2 Amino Acetyl Piperidin 3 Yl Acetamide
Electrophilic and Nucleophilic Reactions
The reactivity of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is characterized by the interplay of its various nitrogen-containing functional groups. The electron density and steric accessibility of the nitrogen atoms and amide carbonyls determine their roles as nucleophiles or electrophiles.
The nitrogen atom within the piperidine (B6355638) ring is part of a tertiary amide linkage, specifically an N-acylpiperidine. nih.govchemicalbook.com The lone pair of electrons on this nitrogen atom is delocalized into the carbonyl group of the amino-acetyl moiety through resonance. This delocalization significantly reduces its basicity and nucleophilicity compared to a typical secondary amine found in a simple piperidine ring. Consequently, under standard conditions, the piperidine nitrogen is generally unreactive towards electrophiles. Protonation or alkylation at this site is unfavorable without prior transformation of the amide group. A study on piperazine (B1678402) analogs noted that the negative inductive effect of an acetyl moiety makes the adjacent nitrogen less reactive. rsc.org
The molecule contains two distinct amide bonds: a secondary amide (the acetamido group at the 3-position of the piperidine ring) and a tertiary amide (the N-acetyl group on the piperidine nitrogen). Amide linkages are fundamental and widespread chemical bonds known for their stability. google.com
Transformation of these linkages, primarily through hydrolysis, is possible but typically requires harsh reaction conditions. libretexts.orgyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, both amide bonds can be cleaved. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would ultimately break the molecule down into its constituent components: acetic acid, 1-(2-aminoacetyl)-piperidin-3-amine, and subsequently, further hydrolysis could yield glycine (B1666218) and 3-aminopiperidine. Polyamides like Nylon are known to be attacked by strong acids. libretexts.org
Base-Catalyzed Hydrolysis: Strong alkaline conditions can also promote hydrolysis through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Polyamides are generally more resistant to alkaline hydrolysis than to acidic hydrolysis. libretexts.org The relative rates of hydrolysis for the secondary versus the tertiary amide would depend on steric hindrance and the specific reaction conditions employed.
The table below summarizes potential hydrolysis reactions for the compound.
| Reaction Type | Reagents & Conditions | Affected Functional Group | Expected Major Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, heat | Both Amide Linkages | Acetic Acid, Glycine, 3-Aminopiperidinium Salt |
| Base-Catalyzed Hydrolysis | Concentrated NaOH or KOH, heat | Both Amide Linkages | Acetate (B1210297), Glycinate, 3-Aminopiperidine |
The primary amino group (-NH₂) of the 2-amino-acetyl moiety is the most nucleophilic site in the molecule. It readily participates in reactions typical of primary amines. In contrast, the nitrogen of the acetamido group is a secondary amide, and the piperidine nitrogen is a tertiary amide; both lack significant nucleophilicity due to resonance stabilization. nih.govrsc.org
Key reactions involving the primary amine include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of a new amide bond, yielding an N-acylated derivative.
Alkylation: The primary amine can act as a nucleophile to displace leaving groups from alkyl halides, leading to secondary or tertiary amines, though poly-alkylation can be an issue.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate iminium ion, which can then be reduced to form a more substituted amine. nih.gov
| Reaction Type | Reagents | Affected Functional Group | Expected Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride, Triethylamine (B128534) | Primary Amine | N-[1-(2-Acetamido-acetyl)-piperidin-3-yl]-acetamide |
| Alkylation | Methyl Iodide, K₂CO₃ | Primary Amine | Mono-, di-, and tri-methylated amine derivatives |
| Reductive Amination | Acetone, NaBH₃CN | Primary Amine | N-isopropyl derivative |
Oxidation Reactions and Characterization of Products
The oxidation of this compound can potentially occur at several sites. The primary amine is susceptible to oxidation, which can lead to a variety of products including nitroso, nitro, or imine compounds, depending on the oxidant and reaction conditions. However, controlling the selectivity of such reactions can be challenging.
Another potential site for oxidation is the piperidine ring itself, specifically the C-H bonds alpha (adjacent) to the ring nitrogen. acs.org Oxidation could form an iminium ion intermediate, which could then be trapped by a nucleophile. However, the electron-withdrawing N-acyl group would make the initial C-H bond abstraction more difficult compared to an N-alkyl piperidine. Products from such a reaction could include piperidinone derivatives. Characterization of these products would typically involve spectroscopic methods like NMR (Nuclear Magnetic Resonance) to identify new carbonyl signals or changes in the piperidine ring protons, and mass spectrometry to confirm the change in molecular weight.
Reduction Reactions and Characterization of Products
The amide functionalities are the primary targets for reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both the secondary and tertiary amide groups to their corresponding amines.
Reduction of the Tertiary Amide: The N-(2-amino-acetyl) group on the piperidine ring would be reduced to an N-(2-aminoethyl) group.
Reduction of the Secondary Amide: The acetamide (B32628) group at the C-3 position would be reduced to an ethylamine (B1201723) group.
Complete reduction of both amides would yield N¹-(2-aminoethyl)-N³-ethylpiperidine-1,3-diamine. It may be possible to achieve selective reduction by carefully controlling the reaction conditions and the reducing agent used. Characterization of the reduced products would involve IR (Infrared) spectroscopy to confirm the disappearance of the amide carbonyl peaks (typically around 1650 cm⁻¹) and NMR spectroscopy to observe the appearance of new signals corresponding to the newly formed methylene (B1212753) (-CH₂-) groups.
| Reaction | Reagent | Affected Groups | Expected Product |
|---|---|---|---|
| Full Amide Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | Both Amide Linkages | N¹-(2-aminoethyl)-N³-ethylpiperidine-1,3-diamine |
Substitution Reactions and Functional Group Interconversions
Functional group interconversions offer pathways to modify the molecule's structure and properties. ub.eduvanderbilt.edu Beyond the hydrolysis and reduction reactions already discussed, the primary amine is the main handle for substitution reactions.
The primary amine can serve as a nucleophile in substitution reactions. For instance, it can react with electrophiles like N-aryl-2-bromoacetamides, where the amine displaces the bromide to form a more complex diamide (B1670390) structure. who.intresearchgate.net This type of reaction highlights the utility of the primary amine as a point for molecular elaboration.
The most significant functional group interconversions involve the transformation of the amide bonds:
Amide to Amine: As detailed in the reduction section (3.3), this is achieved with strong reducing agents.
Amide to Carboxylic Acid and Amine: As described under hydrolysis (3.1.2), cleavage of the amide bonds regenerates amine and carboxylic acid functionalities, fundamentally altering the molecule's structure.
These transformations allow for the conversion of the stable amide groups into more reactive amine or carboxylic acid functionalities, which can then undergo further chemical modifications.
Intramolecular Cyclization Pathways leading to Novel Heterocycles
The proximate positioning of the primary amino group of the 2-amino-acetyl substituent and the acetamide group at the 3-position of the piperidine ring suggests a high propensity for intramolecular cyclization. The most probable pathway involves an intramolecular nucleophilic attack of the primary amine onto the carbonyl carbon of the acetamide group. This type of reaction is a classic example of an intramolecular condensation, which, upon the elimination of a molecule of water, would lead to the formation of a new heterocyclic ring fused to the parent piperidine scaffold.
The resulting bicyclic structure is a derivative of a piperido[1,2-a]pyrazine . Specifically, the cyclization of this compound would yield a hexahydropiperido[1,2-a]pyrazin-4-one. The reaction is typically catalyzed by acid or base, or can be induced thermally, often with the requirement of a dehydrating agent to drive the equilibrium towards the cyclized product.
The general transformation can be depicted as follows:
This compound → 3-Methyl-1,2,3,6,7,8,9,9a-octahydropiperido[1,2-a]pyrazin-4-one + H₂O
This intramolecular cyclization represents a significant synthetic route to novel and complex heterocyclic systems that may be of interest in medicinal chemistry and materials science. The stereochemistry at the 3-position of the piperidine ring would be retained in the product, offering a pathway to enantiomerically pure bicyclic compounds if the starting material is chiral.
| Starting Material | Plausible Reaction Type | Key Functional Groups Involved | Resulting Heterocyclic System | Product Name |
| This compound | Intramolecular Condensation | Primary Amine, Secondary Amide | Piperido[1,2-a]pyrazine | 3-Methyl-1,2,3,6,7,8,9,9a-octahydropiperido[1,2-a]pyrazin-4-one |
Investigation of Reaction Kinetics and Thermodynamic Profiles
Reaction Kinetics:
The rate of the intramolecular cyclization would be dependent on several factors, including temperature, the concentration of the substrate, and the presence and concentration of a catalyst (acid or base). The reaction would likely follow pseudo-first-order kinetics, as it is an intramolecular process.
The rate law can be expressed as:
Rate = k[this compound]
where 'k' is the rate constant. The value of 'k' would be influenced by the reaction conditions. For instance, in an acid-catalyzed mechanism, the protonation of the amide carbonyl would increase its electrophilicity, thereby accelerating the nucleophilic attack by the primary amine and increasing the rate constant. Conversely, in a base-catalyzed pathway, deprotonation of the primary amine would increase its nucleophilicity, also leading to an enhanced reaction rate.
A hypothetical study of the reaction rate at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the cyclization process.
Thermodynamic Profile:
The intramolecular cyclization of this compound to form a stable six-membered ring is expected to be a thermodynamically favorable process. The formation of a new ring system generally leads to a decrease in entropy (ΔS < 0) due to the loss of conformational freedom. However, the formation of a stable amide bond within the new ring and the elimination of a small molecule (water) typically result in a significant negative enthalpy change (ΔH < 0), which is the primary driving force for the reaction.
The Gibbs free energy change (ΔG) for the reaction would be given by the equation:
ΔG = ΔH - TΔS
For the reaction to be spontaneous, ΔG must be negative. Given the expected exothermicity of the ring-forming condensation, it is highly probable that the reaction is spontaneous, particularly at elevated temperatures which, while favoring a negative TΔS term, are often necessary to overcome the activation energy barrier.
The equilibrium position of the cyclization would be dependent on the relative thermodynamic stabilities of the reactant and the product. The formation of the bicyclic piperido[1,2-a]pyrazin-4-one system is anticipated to be the thermodynamically more stable product due to the formation of a new covalent bond and the resonance stabilization of the resulting amide group within the newly formed ring.
| Kinetic Parameter | Description | Expected Influence on Cyclization |
| Rate Constant (k) | A measure of the reaction rate. | Increases with temperature and catalyst concentration. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Can be lowered by the use of a suitable catalyst. |
| Order of Reaction | The relationship between reactant concentration and reaction rate. | Expected to be pseudo-first-order for this intramolecular reaction. |
| Thermodynamic Parameter | Description | Expected Value for Cyclization |
| Enthalpy Change (ΔH) | The heat absorbed or released during the reaction. | Negative (exothermic) due to bond formation. |
| Entropy Change (ΔS) | The change in disorder of the system. | Negative due to loss of conformational freedom upon ring formation. |
| Gibbs Free Energy Change (ΔG) | The overall measure of reaction spontaneity. | Negative, indicating a spontaneous process, driven by the enthalpic term. |
Advanced Structural Characterization and Analysis of N 1 2 Amino Acetyl Piperidin 3 Yl Acetamide
Spectroscopic Analysis for Elucdating Chemical Transformations and Purity
Spectroscopic methods are indispensable for confirming the molecular structure of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide and assessing its purity. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and dynamic behavior of piperidine (B6355638) derivatives in solution. optica.org For this compound, 1H and 13C NMR spectra provide primary evidence of the molecular framework by identifying the chemical environments of each hydrogen and carbon atom.
The complexity of the piperidine ring, which can exist in various conformations such as chair and boat forms, often leads to complex NMR spectra. ias.ac.in The presence of the N-acetyl and 3-acetamide substituents introduces further complexity due to hindered rotation around the amide bonds, potentially leading to the observation of multiple conformers at room temperature. nih.gov Temperature-dependent NMR studies can be employed to investigate these dynamic processes, as changes in spectral features with temperature can reveal the energy barriers associated with ring inversion and amide bond rotation. optica.orgnih.gov
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. These experiments reveal connectivity between adjacent protons (COSY) and which protons are directly attached to which carbons (HSQC), allowing for a complete mapping of the spin systems within the molecule.
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This data allows for the determination of the relative stereochemistry and the preferred conformation of the piperidine ring, such as whether substituents are in axial or equatorial positions. ias.ac.in For instance, strong NOE cross-peaks between an axial proton at C3 and axial protons at C5 and C2 would support a chair conformation with the acetamide (B32628) group in an equatorial orientation. The comparison of experimental NMR data with theoretical calculations from computational chemistry can further refine the conformational models. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Piperidine Ring CH₂ | 1.5 - 1.9 | Multiplet |
| Piperidine Ring CH | 2.5 - 3.5 | Multiplet |
| Acetyl CH₃ (on ring) | 1.9 - 2.1 | Singlet |
| Amino-acetyl CH₂ | 3.0 - 3.5 | Singlet |
| Amide NH (on ring) | 7.5 - 8.5 | Doublet |
| Primary Amine NH₂ | 1.5 - 2.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Piperidine Ring CH₂ | 20 - 35 |
| Piperidine Ring CH | 40 - 55 |
| Acetyl CH₃ (on ring) | ~23 |
| Amino-acetyl CH₂ | ~45 |
| Acetyl C=O (on ring) | 170 - 175 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides complementary information to NMR by identifying the functional groups present in the molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and acetyl groups are expected in the 2850-3000 cm⁻¹ range.
C=O Stretching (Amide I): Strong absorption bands corresponding to the carbonyl (C=O) stretching of the two amide groups will be prominent between 1630 and 1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment.
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, appears as a distinct band around 1510-1570 cm⁻¹. This Amide II band is a characteristic feature of secondary amides.
Raman Spectroscopy: Raman spectroscopy often provides complementary data, particularly for non-polar bonds. While C=O and N-H groups are visible, skeletal vibrations of the piperidine ring may be more clearly observed in the Raman spectrum.
The combined use of FTIR and Raman allows for a comprehensive confirmation of the functional groups, aiding in the verification of the compound's identity and purity. Theoretical calculations can be used to simulate the vibrational spectra, aiding in the precise assignment of observed experimental bands. mdpi.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine & Amide) | Stretching | 3200 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles.
In the solid state, molecules of this compound will arrange themselves in a highly ordered, repeating lattice. This crystal packing is governed by a network of intermolecular interactions. Given the presence of multiple hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the two C=O groups and the primary amine nitrogen), hydrogen bonding is expected to be the dominant force directing the crystal structure. researchgate.net
Likely hydrogen bonding motifs include:
N-H···O=C: Strong interactions between the amide N-H or amine N-H groups and the carbonyl oxygen atoms of neighboring molecules, likely forming chains or dimeric structures.
N-H···N: Interactions involving the primary amine group, which can act as both a donor and an acceptor.
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.com
X-ray crystallography provides a static snapshot of the molecule's conformation as it exists in the crystal lattice. This analysis would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of its substituents. nih.govnih.gov The solid-state conformation is the result of a balance between intramolecular forces (steric strain) and the stabilizing intermolecular forces (like hydrogen bonding) within the crystal. rsc.org It would reveal the precise torsional angles of the N-acetyl and 3-acetamide groups, providing valuable insight into the molecule's preferred solid-state geometry. This conformation may differ from the most stable conformation in solution, where packing forces are absent.
Chiroptical Properties and Stereochemical Assignments
The presence of a stereocenter at the C3 position of the piperidine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are used to study these stereoisomers.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional arrangement of atoms, especially the conformation of the piperidine ring and the spatial relationship between the chromophores (the amide groups) and the chiral center. By comparing experimental CD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the compound can be determined.
Computational Chemistry and Theoretical Studies of N 1 2 Amino Acetyl Piperidin 3 Yl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic and electronic levels. For N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would typically be used to perform a range of analyses.
Geometry Optimization and Relative Energetics
The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformation. Calculations could also be performed on various isomers or conformers to determine their relative energies and stabilities.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential, Charge Distribution)
Once the optimized geometry is obtained, a variety of electronic properties can be calculated.
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, provides an indication of the molecule's excitability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of this compound. This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is important for predicting how it might interact with other molecules.
Charge Distribution: Analysis of the charge distribution, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would provide insight into the partial atomic charges on each atom in the molecule. This information is valuable for understanding its polarity and intermolecular interactions.
Conformational Landscape Exploration and Energy Minima
The piperidine (B6355638) ring in this compound can adopt different conformations (e.g., chair, boat, twist-boat). A thorough computational study would involve exploring the conformational landscape of the molecule to identify all stable conformers and the transition states that connect them. This would result in a potential energy surface, highlighting the global minimum energy structure and other local minima.
Prediction of Reactivity and Potential Reaction Pathways
Based on the electronic structure analysis, predictions about the reactivity of this compound could be made. For instance, the locations of the HOMO and LUMO can suggest sites for electrophilic and nucleophilic attack, respectively. Computational methods can also be used to model potential reaction pathways, calculate activation energies, and predict the products of various chemical reactions.
Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated and used to predict the IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the NMR spectra, which is a key technique for structure elucidation.
UV-Vis Spectra: The electronic transitions and their corresponding wavelengths can be calculated to predict the UV-Visible absorption spectrum.
Analysis of Non-linear Optical Properties
Computational methods can also be used to investigate the non-linear optical (NLO) properties of molecules. This would involve calculating properties such as the dipole moment, polarizability, and first and second hyperpolarizabilities. Molecules with significant NLO properties have potential applications in optoelectronics and photonics.
N 1 2 Amino Acetyl Piperidin 3 Yl Acetamide As a Key Synthetic Intermediate and Chemical Building Block
Role in the Construction of Complex Organic Molecules
The bifunctional nature of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide, possessing both a primary amine and a secondary amide on its side chains, along with the tertiary amine within the piperidine (B6355638) ring, allows it to serve as a strategic cornerstone in the synthesis of elaborate organic molecules. Piperidine-containing compounds are crucial components in the construction of a vast number of pharmaceuticals and natural products. mdpi.com The 3-aminopiperidine core, from which the title compound is derived, is a key structural feature in several pharmaceutical drugs.
The primary amino group on the N-acetyl substituent is a potent nucleophile, readily participating in reactions such as N-acylation, alkylation, and reductive amination to append new molecular fragments. researchgate.net Simultaneously, the acetamide (B32628) group at the 3-position can influence the stereochemistry of reactions and provides a site for potential hydrolysis or other transformations under specific conditions. The tertiary amine of the piperidine ring can be quaternized or can direct metallation reactions. This multi-functionality allows for a stepwise and controlled assembly of complex structures, where this compound acts as a central scaffold to which other building blocks are attached.
Scaffold Diversity and Analogue Design Principles (e.g., structural variations in related acetamides and piperidines)
In drug discovery and medicinal chemistry, generating scaffold diversity is paramount for exploring chemical space and optimizing biological activity. The this compound structure is an excellent template for creating diverse analogues. nih.gov Design principles for analogues often focus on systematically modifying different parts of the molecule to probe structure-activity relationships (SAR).
Key Structural Variations for Analogue Design:
| Molecular Subunit | Potential Modifications | Rationale for Modification |
| Amino-acetyl Group | Acylation with various carboxylic acids; Alkylation of the primary amine; Replacement with other amino acids or bioisosteres. | To explore interactions with different pockets of a biological target and to modulate properties like solubility and basicity. |
| Piperidine Ring | Introduction of substituents (e.g., alkyl, fluoro) at other positions (4, 5, 6); Altering stereochemistry at the 3-position. | To alter the conformation of the ring, improve metabolic stability, and enhance binding affinity. semanticscholar.org |
| Acetamide Group | Replacement with other amides, sulfonamides, ureas, or carbamates; Hydrolysis to the corresponding amine. | To modify hydrogen bonding capabilities and to investigate the necessity of this specific group for biological activity. |
By employing these principles, chemists can generate libraries of related compounds. For instance, structure-based drug design approaches have been used to optimize N-(piperidin-3-yl)pyrimidine-5-carboxamides, demonstrating how modifications to a core piperidine scaffold can lead to dramatic improvements in potency. nih.gov The systematic synthesis of various regio- and diastereoisomers of substituted piperidines is a known strategy to explore 3D chemical space, which can be applied to analogues of this compound.
Development of New Synthetic Pathways Utilizing the Compound as a Precursor
The utility of this compound as a precursor lies in its capacity to undergo further chemical transformations to yield novel and more complex derivatives. The development of new synthetic pathways would leverage the distinct reactivity of its functional groups.
A plausible synthetic strategy could involve using the primary amine as a handle for peptide coupling reactions. This would allow for the elongation of the side chain, leading to peptide-like structures or the introduction of complex functionalities. For example, coupling with various carboxylic acids in the presence of activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is a standard method. mdpi.com
Another synthetic avenue involves the modification of the piperidine ring itself. While the existing substituents would influence the regioselectivity, reactions such as radical C-H amination/cyclization could potentially be used to form bicyclic structures, a common strategy for creating conformationally constrained analogues. mdpi.comnih.gov Furthermore, the synthesis could start from readily available chiral precursors like L-glutamic acid to produce enantiomerically pure versions of the compound, which can then be used to build chiral target molecules. A patent describing new synthetic routes for 3-amino-piperidine compounds highlights the industrial importance of accessing this core structure efficiently, which is the foundational precursor to the title compound. google.com
Utility in Chemo-selective Transformations
Chemo-selectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern organic synthesis. This compound presents an interesting case for chemo-selective transformations due to its multiple reactive sites: a primary amine, a secondary amide, and a tertiary amine.
The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amide nitrogen, allowing for selective reactions under controlled conditions. For instance, a selective acylation or sulfonation of the primary amine can be achieved at low temperatures, leaving the acetamide group untouched. This allows for the differential functionalization of the two nitrogen atoms on the side chains.
Examples of Potential Chemo-selective Reactions:
| Reaction Type | Reagent/Conditions | Selective Target | Rationale |
| N-Acylation | Acyl chloride, base, low temp. | Primary amine | Higher nucleophilicity and accessibility of the primary amine compared to the amide. acs.org |
| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃ | Primary amine | The primary amine readily forms an imine with carbonyl compounds, which is then reduced, while the amide and tertiary amine are unreactive under these conditions. |
| Boc-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Primary amine | Standard protocol for selectively protecting primary amines in the presence of other nitrogen functionalities. |
These selective transformations are crucial for using this compound as an intermediate, enabling the precise and predictable construction of target molecules without the need for extensive protecting group manipulations.
Derivatization Strategies for Analytical and Methodological Advancements
Chemical Modifications for Enhanced Detectability in Analytical Methods (e.g., LC-MS/MS)
The inherent properties of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide, such as its polarity and potentially low ionization efficiency, can present challenges for its detection and quantification at low concentrations. Chemical derivatization of the terminal primary amine is a common and effective strategy to improve its analytical characteristics, particularly for methods like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com The goal is to introduce a tag that enhances the molecule's response to a specific detector. nih.gov
Derivatization can significantly improve the performance of LC-MS analysis by introducing easily protonated groups. explorationpub.com Reagents that react with primary amines can append moieties that increase proton affinity, leading to greater signal intensity in positive mode electrospray ionization (ESI)-MS. nih.govgoogle.com For instance, tagging the primary amine can increase the hydrophobicity of the molecule and improve its ionization efficiency, leading to sensitivity enhancements of over 75-fold in some cases. nih.gov
Common derivatization agents for primary amines include dansyl chloride (DnsCl), benzoyl chloride, and various N-hydroxysuccinimide (NHS) esters. acs.org Dansyl chloride, for example, reacts with the primary amino group to form a highly fluorescent sulfonamide derivative that also exhibits enhanced MS response. explorationpub.com Similarly, benzoylation via benzoyl chloride converts the amine into an amide, which can improve chromatographic properties and ionization. acs.org Another approach involves using reagents like p-toluenesulfonyl chloride (tosyl chloride), which has been successfully used to derivatize biogenic amines and piperidine (B6355638) itself for improved HPLC-MS/MS analysis. nih.govnih.gov
Table 1: Derivatization Reagents for Enhanced Analytical Detection
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Advantage |
|---|---|---|---|---|
| Sulfonyl Chlorides | Dansyl Chloride | Primary Amine | Fluorescent Sulfonamide | Enhanced fluorescence detection & MS ionization explorationpub.com |
| Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Primary Amine | Tosyl-amide | Improved chromatographic behavior and MS/MS sensitivity nih.gov |
| Acyl Chlorides | Benzoyl Chloride | Primary Amine | Benzoyl-amide | Increased hydrophobicity and ionization efficiency acs.org |
*DMQC-OSu: 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester
Derivatization for Optimized Chromatographic Separation and Purification Protocols
The presence of the primary amine gives this compound a polar and basic character. In reversed-phase high-performance liquid chromatography (RP-HPLC), such compounds can exhibit poor retention on nonpolar stationary phases (like C18) and suffer from poor peak shapes due to interactions with residual silanols on the silica (B1680970) support. nih.gov
Pre-column derivatization can mitigate these issues by modifying the problematic functional group. nih.gov Converting the primary amine into a less polar, neutral functional group, such as an amide, significantly alters the molecule's chromatographic behavior. For instance, reacting the compound with an acyl chloride or anhydride (B1165640) (acetylation) neutralizes the basicity of the amine and increases its hydrophobicity. nih.gov This chemical alteration leads to stronger interaction with the reversed-phase stationary phase, resulting in increased retention times and often more symmetrical peak shapes. explorationpub.com
Studies on various amine-containing compounds have demonstrated that derivatization with hydrophobic tags like dansyl chloride can dramatically increase retention times on reversed-phase columns. explorationpub.com In one example, a mixture of 30 polar amine and phenol (B47542) compounds that eluted within 10 minutes in their underivatized form saw their retention times extended to over 26 minutes after labeling, indicating a significant enhancement in chromatographic retention. explorationpub.com Adjusting mobile phase pH or using different column chemistries can also help, but derivatization offers a more robust solution for fundamentally altering the analyte's properties for better separation. researchgate.net
Table 2: Hypothetical Impact of Derivatization on Chromatographic Properties
| Property | Underivatized Compound | Derivatized Compound (e.g., N-acetylated) | Rationale |
|---|---|---|---|
| Polarity | High | Moderate-Low | The polar primary amine is converted to a less polar secondary amide. |
| RP-HPLC Retention Time | Short | Longer | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase. explorationpub.com |
| Peak Shape | Potential for tailing | Improved symmetry | Neutralization of the basic amine reduces unwanted interactions with the column packing. nih.gov |
Functionalization for Novel Chemical Probes and Reagents (excluding biological probes)
The reactivity of the primary amine and the structural scaffold of the piperidine ring make this compound a versatile building block for creating novel chemical probes and reagents for applications in synthetic chemistry. The piperidine moiety is a vital structural component in many functional molecules and serves as a crucial building block for synthesizing more complex organic structures. nbinno.commdpi.com
The terminal primary amine provides a convenient "handle" for covalent attachment to other molecules or solid supports. For example, the compound could be immobilized on a polymer resin. This functionalization could be achieved by reacting the amine with a suitable functional group on the resin, such as an isocyanate or an epoxy group, to create a new solid-phase reagent. Such reagents are valuable in synthetic chemistry as catalysts or scavengers that can be easily removed from a reaction mixture by simple filtration.
Furthermore, the primary amine can undergo reactions like N-acylation to introduce new functional moieties. acs.org For instance, reacting it with a molecule containing a carboxylic acid and another functional group (e.g., a chelating agent like EDTA anhydride) would produce a new molecule with metal-binding properties. This strategy allows for the creation of custom reagents where the piperidine-based core provides a specific three-dimensional structure, and the newly introduced functional group imparts a desired chemical activity. These modifications are fundamental in the development of new building blocks for organic synthesis and materials science. nbinno.comsmolecule.com
Emerging Research Avenues and Future Directions in N 1 2 Amino Acetyl Piperidin 3 Yl Acetamide Chemistry
Development of Novel Synthetic Approaches and Catalytic Methods for its Formation
The traditional synthesis of N-substituted piperidines and amide bonds often involves multi-step procedures with stoichiometric reagents, leading to significant waste generation. catalyticamidation.info Modern organic synthesis is increasingly focused on developing more efficient and environmentally benign methodologies. For a molecule like N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide, which contains two amide bonds, these advancements are particularly relevant.
Catalytic Amidation: A primary focus is the development of catalytic direct amidation reactions that circumvent the need for stoichiometric activating agents. catalyticamidation.info Boronic acid and various metal-based catalysts are being explored for the formation of amide bonds directly from carboxylic acids and amines, with water as the only byproduct. catalyticamidation.info The application of such catalysts could streamline the synthesis of the target molecule, for instance, by directly coupling a suitably protected 3-aminopiperidine derivative with N-acetylglycine. Niobium(V) oxide (Nb2O5) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the amidation of a wide range of carboxylic acids and amines, offering a potential green chemistry approach. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. Enzyme cascades, for example, have been successfully employed for the synthesis of protected 3-aminopiperidine derivatives from readily available amino alcohols. semanticscholar.orgrsc.org An enzymatic approach could offer high enantioselectivity in the synthesis of chiral derivatives of this compound, which is crucial for pharmacological applications. Transaminases are also being investigated for the asymmetric synthesis of (R)-3-aminopiperidine derivatives, highlighting the potential for biocatalytic routes to key intermediates. scispace.com
Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for the rapid, safe, and scalable production of chemical compounds. acs.orgorganic-chemistry.org A continuous flow protocol for the synthesis of α-chiral piperidines has been developed, demonstrating the potential for high diastereoselectivity and yields within minutes. acs.orgorganic-chemistry.org Applying flow chemistry to the synthesis of this compound could enable more efficient optimization of reaction conditions and facilitate large-scale production.
Novel Cyclization Strategies: Research into new methods for constructing the piperidine (B6355638) ring itself is also ongoing. One-pot tandem protocols that integrate amide activation, reduction, and intramolecular nucleophilic substitution provide a facile route to N-substituted piperidines under mild, metal-free conditions. nih.gov Such innovative cyclization strategies could provide alternative and more efficient pathways to the core piperidine scaffold of the target molecule.
Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives
| Method | Advantages | Disadvantages | Potential Application to Target Compound |
| Catalytic Amidation | High atom economy, reduced waste, milder conditions. catalyticamidation.info | Catalyst sensitivity, substrate scope limitations. | Direct coupling of piperidine and amino acid fragments. |
| Enzymatic Synthesis | High stereoselectivity, environmentally benign. semanticscholar.org | Limited substrate scope, enzyme stability issues. | Enantioselective synthesis of chiral intermediates. |
| Flow Chemistry | Rapid optimization, scalability, enhanced safety. organic-chemistry.org | Requires specialized equipment, potential for clogging. | Efficient and scalable production. |
| Novel Cyclization | One-pot synthesis, mild conditions, metal-free. nih.gov | May require specific precursors, optimization needed. | Alternative route to the core piperidine structure. |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The presence of multiple reactive sites in this compound—a primary amine, a secondary amide, and a tertiary amide—opens up a wide array of possibilities for selective chemical transformations. Future research will likely focus on exploiting the differential reactivity of these functional groups to synthesize a diverse range of derivatives.
Selective N-Functionalization: The primary amino group is the most nucleophilic site in the molecule and is expected to be the primary point for derivatization. Reactions such as acylation, alkylation, sulfonylation, and reductive amination can be selectively performed at this position under controlled conditions. The exploration of these reactions will be crucial for developing structure-activity relationships in medicinal chemistry programs. The reactivity of the amino group is well-established, allowing for reactions with acids to form salts or with nitrous acid to yield hydroxy-carboxylic acid derivatives, demonstrating the versatility of this functional group. youtube.com
Reactivity of the Amide Bonds: While generally less reactive than the primary amine, the amide bonds in the molecule also present opportunities for transformation. The N-acyl aziridine (B145994) system, for example, demonstrates that the conformation of an amide bond within a strained ring can dictate its reactivity and regioselectivity of ring-opening. nih.gov Although the piperidine ring is not as strained as an aziridine, the conformational constraints imposed by the ring could influence the reactivity of the endocyclic tertiary amide and the exocyclic secondary amide. Future studies may investigate selective hydrolysis or transamidation reactions under forcing conditions or with specialized catalysts. The development of transition-metal-catalyzed methods for the activation of C(acyl)-N and C(acyl)-O bonds in stable amides and esters is an active area of research that could be applied to selectively modify the amide moieties of the target compound. nsf.gov
Intramolecular Reactions: The proximity of the different functional groups could facilitate intramolecular reactions, leading to the formation of novel bicyclic or macrocyclic structures. For instance, under specific conditions, the primary amine could potentially cyclize onto one of the carbonyl groups. Understanding and controlling such intramolecular pathways could be a fruitful area of research for generating novel molecular architectures.
Application of Advanced Characterization Techniques for In-situ Reaction Monitoring
A thorough understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important in chemical research.
In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.org By tracking the disappearance of reactant peaks and the appearance of product peaks, detailed kinetic information can be obtained. For the synthesis of this compound, in-situ IR could be used to monitor the formation of the amide bonds, providing insights into the reaction rates and the influence of different catalysts and conditions. mt.com Two-dimensional IR (2D IR) spectroscopy, which is sensitive to protein secondary structure, could also be adapted to study the conformational dynamics of the molecule in solution. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of molecules. Advanced NMR techniques can provide detailed information about the conformation and dynamics of piperidine derivatives in solution. nih.gov For this compound, variable temperature NMR studies could be employed to investigate the conformational equilibrium of the piperidine ring and the rotational barriers of the amide bonds. cnpereading.comias.ac.in One-dimensional NMR can also provide conformational signatures that reveal the flexibility and shape of molecules in solution, which is a valuable tool in drug design. acs.org Furthermore, NMR spectroscopy can be used to study the kinetics of amide bond formation, providing quantitative data on the rate of product formation. nih.gov
Mass Spectrometry (MS): In-situ mass spectrometry-based reaction monitoring techniques are also gaining traction. These methods can provide real-time feedback on reaction progress and help to identify transient intermediates, offering valuable mechanistic insights.
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Application to Target Compound |
| In-situ IR Spectroscopy | Real-time reaction kinetics, identification of intermediates. mt.com | Monitoring amide bond formation, optimizing reaction conditions. |
| Advanced NMR Spectroscopy | Conformational analysis, molecular dynamics, structural elucidation. nih.govacs.org | Determining piperidine ring conformation, studying amide bond rotation. |
| In-situ Mass Spectrometry | Real-time reaction monitoring, identification of intermediates. | Elucidating reaction mechanisms. |
Design of High-Throughput Synthesis and Chemical Library Generation Methods
To fully explore the therapeutic potential of the this compound scaffold, it is necessary to synthesize and screen a large number of derivatives. High-throughput synthesis and the generation of chemical libraries are essential for this purpose.
Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to rapidly generate a library of compounds based on the core scaffold. By systematically varying the substituents at the primary amino group and potentially modifying the acetamido group, a diverse set of molecules can be synthesized. Solid-phase synthesis is a particularly powerful technique for library generation, as it simplifies the purification process. Novel solid-phase synthetic routes have been developed for the production of large libraries of piperazine-2-carboxamide (B1304950) derivatives, a strategy that could be adapted for the target molecule. 5z.com
Parallel Synthesis: Parallel synthesis platforms allow for the simultaneous synthesis of multiple compounds in an array format. This approach, combined with automated liquid handling and purification systems, can significantly accelerate the drug discovery process. The synthesis of piperidine and piperazine (B1678402) amide derivatives for screening as potential enzyme inhibitors has been demonstrated using parallel synthesis techniques. acgpubs.org
Scaffold Diversification: Future research will likely focus on developing synthetic routes that allow for the diversification of the piperidine scaffold itself. The introduction of additional substituents on the piperidine ring would further expand the accessible chemical space. The synthesis of highly substituted piperidine analogs is an active area of research, with various methods being developed to control stereochemistry and achieve a wide range of substitution patterns. ajchem-a.comnih.gov The generation of drug-like molecular libraries based on piperidine scaffolds is a key strategy in lead discovery. researchgate.net
The exploration of these emerging research avenues will be critical for unlocking the full potential of this compound and its derivatives in medicinal chemistry and beyond. The development of more efficient synthetic methods, a deeper understanding of its chemical reactivity, the application of advanced analytical tools, and the implementation of high-throughput synthesis strategies will pave the way for the discovery of new therapeutic agents based on this promising molecular scaffold.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., using protocols for analogous piperidinyl-acetamides) improves reaction efficiency by reducing time and side products . Chiral derivatization agents like (S)-(-)-1-phenylethylamine (used in enantiomeric purity determination of similar compounds) can isolate stereoisomers . Optimize pH and temperature to stabilize the 2-amino-acetyl moiety during synthesis.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use tandem techniques like -NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity, employ reverse-phase HPLC with UV detection (210–260 nm) and compare retention times to standards. Evidence from analogous piperidinyl derivatives suggests derivatization with chiral agents enhances enantiomeric resolution in chromatographic methods .
Advanced Research Questions
Q. What advanced methods are recommended for analyzing the enantiomeric purity of this compound?
- Methodological Answer : Chiral stationary phase (CSP) HPLC or capillary electrophoresis (CE) can resolve enantiomers. Derivatize the compound with a chiral amine (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers, which are separable on standard HPLC columns . Circular dichroism (CD) spectroscopy may further confirm enantiomeric excess.
Q. How can conflicting biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Use enantioselective synthesis (as in ) to isolate pure stereoisomers and retest activity. Cross-validate results via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out assay-specific artifacts. For structural ambiguity, employ X-ray crystallography or NOESY NMR to resolve 3D configurations .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like NK1 or opioid receptors. Parameterize the force field using quantum mechanical calculations (DFT) for the 2-amino-acetyl group. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Q. How should researchers address stability challenges in aqueous solutions for this compound?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group). Stabilize formulations with buffering agents (e.g., citrate buffer at pH 6.5) or lyophilization. Refer to safety protocols in for handling hygroscopic intermediates.
Data Analysis and Contradiction Resolution
Q. What strategies mitigate discrepancies in NMR spectral assignments for this compound?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian). For stereochemical ambiguity, synthesize derivatives with fixed conformations (e.g., esterification) to simplify spectra .
Q. How can batch-to-batch variability in biological activity be minimized during synthesis?
- Methodological Answer : Implement strict quality control via in-process monitoring (e.g., inline FTIR for reaction progress). Purify intermediates using flash chromatography (C18 silica) and characterize each batch with LC-MS. Use Design of Experiments (DoE) to optimize critical parameters like reaction time and solvent polarity .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines in : use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Store at -20°C in airtight containers under nitrogen to prevent oxidation. Dispose of waste via licensed biohazard contractors. Conduct toxicity screening (e.g., Ames test) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
